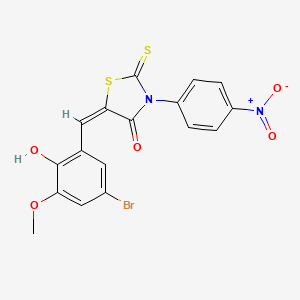![molecular formula C7H12N4O3S2 B5492203 N-{5-[(propylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5492203.png)
N-{5-[(propylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(propylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide, commonly known as PTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. PTAA is a derivative of the thiadiazole family, which is known for its diverse biological activities, including anti-inflammatory, antibacterial, and antifungal properties.
Mechanism of Action
The exact mechanism of action of PTAA is not fully understood. However, it is believed that PTAA interacts with various enzymes and proteins in the body, leading to its diverse biological activities. PTAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. Additionally, PTAA has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
PTAA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. PTAA has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, PTAA has been found to exhibit antimicrobial and antifungal properties, which may be useful in the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of PTAA is its diverse biological activities, which make it a potential candidate for drug discovery. Additionally, PTAA is relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of PTAA is its low solubility in water, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of PTAA.
Future Directions
There are several potential future directions for research on PTAA. One area of research could focus on optimizing the synthesis method to increase the yield of PTAA. Additionally, more research is needed to fully understand the mechanism of action of PTAA, which could lead to the development of more effective drugs. Another potential area of research could focus on the use of PTAA as a biosensor, due to its ability to interact with metal ions. Finally, more research is needed to fully understand the potential applications of PTAA in the treatment of various diseases, including cancer, inflammatory diseases, and infectious diseases.
Synthesis Methods
PTAA can be synthesized using a two-step process. The first step involves the reaction between propylamine and chlorosulfonic acid, which forms N-propylsulfonamide. In the second step, N-propylsulfonamide is reacted with thiosemicarbazide in the presence of acetic anhydride, which leads to the formation of PTAA. The yield of PTAA obtained from this method is around 50-60%.
Scientific Research Applications
PTAA has been extensively studied for its potential applications in drug discovery. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and antimicrobial properties. PTAA has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, PTAA has been studied for its potential use as a biosensor, due to its ability to interact with metal ions.
properties
IUPAC Name |
N-[5-(propylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3S2/c1-3-4-8-16(13,14)7-11-10-6(15-7)9-5(2)12/h8H,3-4H2,1-2H3,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXSQAIGYJECKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=NN=C(S1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(propylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane](/img/structure/B5492122.png)
![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(2,6-dimethyl-4-pyrimidinyl)benzenesulfonamide](/img/structure/B5492128.png)
![3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide](/img/structure/B5492136.png)
![4-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5492151.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5492167.png)
![4-[2-(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B5492172.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5492175.png)
![3-[(dimethylamino)methyl]-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-3-piperidinol](/img/structure/B5492182.png)

![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5492193.png)
![2-methyl-4-[4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5492201.png)
![1-(6-cyclopropyl-4-pyrimidinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B5492209.png)
![2-{[(3aR*,5S*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5492216.png)
![7-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5492224.png)